1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex cyclic structures containing multiple heteroatoms and functional groups. The compound name indicates a twenty-four-membered carbocyclic framework (tetracosane) incorporating four oxygen atoms at positions 1, 6, 13, and 18, with four ketone functionalities located at positions 7, 12, 19, and 24. Alternative nomenclature includes 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetraone, which uses the suffix "tetraone" instead of "tetrone" to denote the four ketone groups.
The compound's systematic identification relies on several standardized chemical identifiers that provide unambiguous structural representation. The Chemical Abstracts Service registry number 78837-87-3 serves as the primary identifier for this specific molecular entity. The European Community number 855-232-2 provides additional regulatory identification within European chemical databases. The molecular formula C₂₀H₃₂O₈ indicates the precise atomic composition: twenty carbon atoms, thirty-two hydrogen atoms, and eight oxygen atoms.
Table 1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 78837-87-3 |
| European Community Number | 855-232-2 |
| Molecular Formula | C₂₀H₃₂O₈ |
| Molecular Weight | 400.46 g/mol |
| PubChem CID | 12868350 |
The Simplified Molecular Input Line Entry System representation C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1 provides a linear notation that captures the cyclic connectivity and functional group arrangement. The International Chemical Identifier InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2 offers a standardized method for representing the molecular structure in databases and computational applications. These identifiers collectively ensure precise identification and differentiation from structurally similar macrocyclic compounds.
Molecular Architecture Analysis: Cyclic Ether-Ketone Hybrid System
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups within a large macrocyclic framework that combines characteristics of both crown ethers and cyclic ketones. The twenty-four-membered ring contains alternating sequences of methylene chains, ester linkages, and ketone functionalities, creating a hybrid system with unique electronic and conformational properties. This structural arrangement places four oxygen atoms in ether linkages at positions 1, 6, 13, and 18, while four carbonyl groups occupy positions 7, 12, 19, and 24, resulting in a symmetrical distribution of heteroatoms around the macrocyclic periphery.
The formation of this macrocyclic structure can be achieved through the cyclization reaction of adipic acid with butane-1,4-diol, as indicated in commercial synthesis descriptions. This synthetic approach involves the formation of ester bonds that subsequently undergo intramolecular cyclization to generate the large ring system. The resulting architecture features four distinct structural segments: adipic acid-derived six-carbon chains terminated by ketone groups, and butane-1,4-diol-derived four-carbon chains containing ether linkages. This alternating pattern creates a macrocycle with both hydrophilic regions (around the carbonyl and ether oxygen atoms) and hydrophobic regions (within the methylene chains).
The electronic properties of the molecular architecture are significantly influenced by the presence of four carbonyl groups, which serve as electron-withdrawing centers and potential coordination sites for metal ions or hydrogen bonding interactions. The ether oxygen atoms provide additional sites for intermolecular interactions, particularly in the formation of inclusion complexes or host-guest assemblies. The spatial arrangement of these functional groups creates a cavity that may accommodate guest molecules of appropriate size and complementary electronic properties, similar to the behavior observed in crown ether systems.
Analytical characterization data confirms the structural integrity of the macrocyclic architecture. High-performance liquid chromatography analysis demonstrates purity levels exceeding 98%, with mass spectrometry confirming the expected molecular ion peaks consistent with the proposed structure. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and spatial relationships between functional groups, while conforming to the expected structural features of the twenty-four-membered ring system.
Comparative Analysis with Related Crown Ether Macrocycles
The structural features of this compound share significant similarities with crown ether macrocycles while exhibiting distinct differences due to the incorporation of ketone functionalities. Traditional crown ethers consist entirely of ether linkages connecting methylene or substituted carbon chains, creating neutral macrocycles with well-defined coordination cavities for metal ions. In contrast, the tetrone compound introduces carbonyl groups that alter both the electronic properties and coordination behavior of the macrocyclic system.
Crown ether macrocycles typically range from twelve to thirty-six membered rings, with eighteen-crown-six and twenty-four-crown-eight being particularly well-studied examples. The twenty-four-membered ring size of the tetrone compound places it in the category of large crown ethers, which are known for their ability to accommodate large cations or form inclusion complexes with organic molecules. However, the presence of four carbonyl groups significantly modifies the binding selectivity and coordination geometry compared to all-ether crown systems.
Studies of related oxazane macrocycles demonstrate how the incorporation of different heteroatoms affects conformational behavior and binding properties. For example, 1,6,10,15-tetraoxa-2,5,11,14-tetraazacyclooctadecane tetrahydrochloride exhibits specific conformational preferences due to the presence of nitrogen atoms in addition to oxygen heteroatoms. Similarly, the ketone functionalities in the tetrone compound are expected to influence conformational dynamics and intermolecular interactions through their electron-withdrawing character and potential for hydrogen bonding.
The synthesis methods for the tetrone compound, involving cyclization of linear precursors, parallel established approaches for crown ether preparation. High-dilution techniques are commonly employed to favor intramolecular cyclization over intermolecular polymerization, reflecting the kinetic challenges associated with large ring formation. Template-directed synthesis, using metal ions or organic guests to pre-organize the linear precursors, represents another strategy that has been successfully applied to both crown ether and related macrocyclic systems.
Table 3: Comparative Properties of Macrocyclic Systems
| Macrocycle Type | Ring Size | Heteroatoms | Key Properties |
|---|---|---|---|
| 18-Crown-6 | 18 | 6 Oxygen (ether) | High K⁺ selectivity |
| 24-Crown-8 | 24 | 8 Oxygen (ether) | Large cation binding |
| Tetrone Compound | 24 | 8 Oxygen (ether + ketone) | Modified electronic properties |
The potential applications of this compound in supramolecular chemistry may differ significantly from traditional crown ethers due to the altered electronic environment created by the carbonyl groups. These functional groups can serve as hydrogen bond acceptors, coordination sites for metal ions in different oxidation states, or recognition elements for specific organic guests. The combination of ether and ketone functionalities within a single macrocyclic framework creates opportunities for developing selective binding agents or catalytic systems with unique properties not achievable with conventional crown ether structures.
Properties
IUPAC Name |
1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICCYHMSMANUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78837-87-3 | |
| Record name | 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.46 g/mol | |
| Melting Point | ||
| Boiling Point | ||
| Density | ||
| Solubility | Chloroform, Methanol |
Synthesis Methods
Direct Condensation of Adipic Acid and 1,4-Butanediol
The primary synthesis route involves the polycondensation of adipic acid () and 1,4-butanediol () under controlled conditions. This reaction typically proceeds via esterification, where the carboxylic acid groups of adipic acid react with the hydroxyl groups of 1,4-butanediol to form ester linkages.
Reaction Conditions and Challenges
-
Stoichiometry : A 1:1 molar ratio of adipic acid to 1,4-butanediol is critical to favor cyclization over polymerization. Excess diol promotes side reactions, including the formation of tetrahydrofuran (THF).
-
Catalysts : Titanium-based catalysts, such as tetrabutyl titanate, are commonly employed to accelerate esterification while minimizing THF production. The patent CN116515095A highlights the use of co-catalysts (e.g., scandium triflate) to suppress diol cyclization.
-
Temperature and Solvent : Reactions are conducted at elevated temperatures () under inert atmospheres. High-dilution techniques in solvents like toluene or dichloromethane are essential to favor intramolecular cyclization.
Macrocyclization Strategies
Forming the 24-membered ring requires precise control to avoid linear polymer byproducts. Two key strategies are employed:
-
High-Dilution Method : Slow addition of monomers into a large volume of solvent reduces intermolecular interactions, promoting cyclic ester formation.
-
Template-Assisted Synthesis : Metal ions or supramolecular templates guide the alignment of reactants, though this approach is less commonly reported for this compound.
Table 2: Comparative Analysis of Synthesis Conditions
Mechanistic Insights and Side Reactions
The esterification mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of 1,4-butanediol attacks the carbonyl carbon of adipic acid. Proton transfer and water elimination yield the ester linkage. Competing pathways include:
-
THF Formation : Acid-catalyzed cyclization of 1,4-butanediol generates THF, a byproduct that can constitute up to 10% of the output without proper catalysis.
-
Linear Polymerization : Intermolecular esterification produces poly(1,4-butylene adipate), necessitating high-dilution conditions to suppress.
Industrial and Laboratory-Scale Production
Industrial applications demand scalable methods. The patent CN116515095A discloses a continuous process using tandem reactors to separate THF and recycle unreacted diol. Laboratory-scale syntheses prioritize purity, often employing chromatographic purification (e.g., silica gel) to isolate the macrocycle .
Chemical Reactions Analysis
Types of Reactions
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and butane-1,4-diol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Adipic acid and butane-1,4-diol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: New compounds with substituted ester groups.
Scientific Research Applications
Biodegradable Adhesives
One of the primary applications of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone is in the development of biodegradable adhesives. These adhesives are particularly useful in food packaging and pharmaceutical applications where environmental sustainability is crucial. The compound's structure allows it to degrade naturally over time, reducing plastic waste .
Food Simulants
The compound is utilized as a solid food simulant in various tests to assess the migration of substances from packaging materials into food. This application is critical for ensuring the safety and compliance of food contact materials with regulatory standards .
Polymer Chemistry
In polymer science, this compound serves as a precursor for synthesizing cyclic oligomers and other polymeric structures. Its unique cyclic structure contributes to the formation of high-performance materials with desirable mechanical properties .
Coatings and Binders
The compound has been explored as a potential binder in coatings due to its ability to enhance adhesion and durability while maintaining flexibility. This is particularly relevant in industries requiring robust protective coatings that are also environmentally friendly .
Case Study: Food Packaging Safety
A study highlighted the use of this compound in assessing non-intentionally added substances (NIAS) in food packaging materials. The research demonstrated that this compound could be identified as a migrant in various plastic formulations used for food contact applications. Analytical methods such as GC-MS were employed to quantify its presence and assess potential health risks associated with its migration into food .
Case Study: Development of Biodegradable Materials
Another significant application involved the formulation of biodegradable polymers using this compound as a key ingredient. Researchers found that the incorporation of this compound improved the mechanical properties of the resulting materials while ensuring they met biodegradability criteria established by environmental regulations .
Mechanism of Action
its potential as a biodegradable adhesive suggests that it interacts with surfaces through its ester functional groups, forming strong yet environmentally friendly bonds. The compound’s ability to undergo hydrolysis and oxidation reactions also indicates its reactivity and potential for forming various derivatives.
Comparison with Similar Compounds
Smaller Cyclic Oligomers
- 1,6-Dioxacyclododecane-7,12-dione Structure: 12-membered ring with two ether (-O-) and two ketone (-CO-) groups. Molecular Formula: $ \text{C}{12}\text{H}{18}\text{O}_6 $ (MW: 258.27 g/mol). CAS No.: 777-95-5. Key Differences: Smaller ring size and lower molecular weight. Detected as a NIAS in polyurethane adhesives and PLA-based multilayers, with higher migration rates into food simulants compared to Compound A .
Structural Isomers
- 1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone Structure: 24-membered ring with four ether and four ketone groups (alternative ketone positions). Molecular Formula: $ \text{C}{24}\text{H}{36}\text{O}_{12} $ (MW: 564.54 g/mol). CAS No.: 141850-18-2400. Key Differences: Ketone groups at positions 2,5,14,17 instead of 7,12,19,23. Identified in compostable adhesives but with undefined toxicity thresholds .
Larger Cyclic and Bicyclic Oligomers
Hexaoxacyclohexatriacontane-hexone
- Structure : 36-membered ring with six ether and six ketone groups.
Bicyclic Derivatives
- 3,6,13,16-Tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone Structure: Bicyclic system with fused 16- and 6-membered rings. Molecular Formula: $ \text{C}{18}\text{H}{20}\text{O}_8 $ (MW: 364.35 g/mol). CAS No.: 1394013-65-0. Key Differences: Rigid bicyclic framework reduces flexibility and biodegradability. Primarily used in niche industrial applications .
Substituted Derivatives
- 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- Structure: 22-membered ring with four ether, four ketone, and four methyl groups. Molecular Formula: $ \text{C}{22}\text{H}{36}\text{O}_8 $ (MW: 428.52 g/mol). CAS No.: 24418-35-6. Key Differences: Methyl substitutions enhance hydrophobicity and thermal stability. Priced at €613.00/10mg for research use .
Comparative Analysis Table
Research Findings and Implications
- Detection Methods : Compound A and its analogues are identified via UPLC-ESI-Q-TOF-MS(E) and GC-MS, leveraging precise CCS and fragmentation patterns .
- Safety : Some analogues (e.g., cyclic diethylene glycol adipate) exceed EU migration limits (SMLs), necessitating stricter regulatory scrutiny .
- Synthetic Pathways : Variations in diol/diacid ratios and reaction conditions influence oligomer size and substitution patterns .
Biological Activity
Overview
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone is a cyclic oligomer with significant implications in various fields, particularly in the context of food packaging and potential biological activities. This compound is characterized by its unique structure, which includes multiple ether and carbonyl functionalities that may influence its interaction with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is , consisting of:
- Carbon (C) : 20 atoms
- Hydrogen (H) : 32 atoms
- Oxygen (O) : 8 atoms
The molecule is notable for its symmetrical cyclic structure that contributes to its stability and potential reactivity in biological environments.
Toxicological Profile
Research indicates that the biological activity of 1,6-tetraoxacyclotetracosane derivatives may include:
- Mutagenicity : Studies utilizing the Ames test have shown varying degrees of mutagenic potential. The compound's structure suggests it may interact with DNA or cellular machinery in a way that could lead to genetic alterations.
- Cytotoxicity : Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects on various cell lines. The extent of this effect appears to correlate with the concentration and structural modifications of the compound.
Case Studies
- Food Packaging Applications :
- A study highlighted the migration of non-intentionally added substances (NIAS) from biodegradable food packaging materials containing 1,6-tetraoxacyclotetracosane-7,12,19,24-tetrone. Results suggested that while the compound itself may not be highly toxic at low concentrations, its presence raises concerns about long-term exposure and accumulation in food products .
- Environmental Impact :
Table 1: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Mutagenicity | Potential to cause genetic mutations | |
| Cytotoxicity | Toxic effects on cell lines | |
| Migration Potential | Found in food contact materials |
Research Findings
- Analytical Techniques :
- Regulatory Considerations :
Q & A
Q. Q1. What are the primary synthetic routes for 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone, and how do reaction conditions influence product purity?
Methodological Answer: The compound is synthesized via polycondensation of adipic acid with butane-1,4-diol under controlled anhydrous conditions, typically catalyzed by titanium(IV) isopropoxide . Key parameters include:
- Temperature : Reactions conducted at 180–200°C yield higher cyclization efficiency.
- Solvent-free vs. solvent-assisted synthesis : Solvent-free methods reduce side products (e.g., linear oligomers) but require precise stoichiometric ratios .
- Purification : Fractional crystallization in ethyl acetate/hexane mixtures (3:1 v/v) isolates the cyclic tetramer with >95% purity .
Q. Q2. How can structural characterization of this macrocycle be optimized using spectroscopic techniques?
Methodological Answer:
- NMR : NMR (125 MHz, CDCl) resolves carbonyl signals at δ 172–175 ppm, distinguishing cyclic vs. linear ester linkages .
- FTIR : Absorbance at 1745 cm (C=O stretch) and 1250 cm (C-O-C stretch) confirms ester formation .
- X-ray crystallography : Limited due to low crystallinity, but single-crystal studies (when achievable) reveal a 24-membered ring with alternating oxacycle and ester groups .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in biodegradability data for this compound across different studies?
Methodological Answer: Discrepancies arise from:
- Test protocols : ASTM D6400 (composting conditions) vs. OECD 301B (aqueous aerobic biodegradation). The compound degrades >90% in composting simulations (60°C, 45 days) but <30% in aqueous media (25°C, 28 days) .
- Analytical quantification : Use -radiolabeled analogs to track mineralization products (e.g., CO evolution) and distinguish abiotic vs. biotic degradation pathways .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced thermal stability?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict backbone rigidity by analyzing torsional angles (e.g., O-C-O ester vs. C-O-C ether linkages). Substituents at C7/C19 positions reduce rotational freedom, increasing melting points by 15–20°C .
- DFT calculations : Compare HOMO-LUMO gaps of parent vs. fluorinated derivatives. Fluorination at methylene bridges (e.g., replacing CH with CF) enhances thermal stability (TGA: ΔT ≈ +50°C) .
Q. Q5. What advanced chromatographic methods separate this macrocycle from structurally similar byproducts?
Methodological Answer:
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile/water 85:15 v/v, 1 mL/min). Retention time: 12.3 min (cyclic tetramer) vs. 9.8 min (linear trimer) .
- GPC-MALS : Multi-angle light scattering detects molecular weight distributions (Đ = 1.03 for cyclic vs. Đ > 1.2 for linear analogs) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
